CDK3 Human Pre-designed siRNA Set A

RNAi Gene Silencing qRT-PCR

This CDK3 Human Pre-designed siRNA Set A (CAS 1187568-16-6) is a validated pool of three unique, HPLC-purified siRNA duplexes targeting distinct regions of CDK3 mRNA, plus essential controls. Unlike pan-CDK inhibitors or single siRNAs, this pre-designed set mitigates off-target effects on homologous CDK1/CDK2 and guarantees >70% knockdown. Each set provides 5 nmol per duplex—sufficient for ~300 transfections—enabling rapid, reproducible target validation in oncology research before committing to resource-intensive stable knockout models.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 1187568-16-6
Cat. No. B3364812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK3 Human Pre-designed siRNA Set A
CAS1187568-16-6
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3
InChIKeyCAPYSCGIBNZCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 10 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK3 Human Pre-designed siRNA Set A: A Validated Gene Silencing Tool for Cell Cycle and Oncology Research


The CDK3 Human Pre-designed siRNA Set A (CAS 1187568-16-6, Cat# HY-RS02380) is a curated pool of three unique, HPLC-purified siRNA duplexes designed to transiently silence the expression of cyclin-dependent kinase 3 (CDK3; Locus ID 1018) in human cells. CDK3 is a serine/threonine kinase that plays a critical, non-redundant role in regulating the G0/G1 and G1/S transitions of the cell cycle by phosphorylating the retinoblastoma protein (pRb) [1]. This product set includes three target-specific siRNAs, a negative control, a FAM-labeled negative control for monitoring transfection efficiency, and a positive control (GAPDH), packaged with 5 nmol of each duplex, sufficient for approximately 300 transfections under optimized conditions [2].

Why a Standard CDK Inhibitor or Generic siRNA Cannot Replace the CDK3 Human Pre-designed siRNA Set A for Target-Specific Gene Knockdown


Generic substitution with a pan-CDK inhibitor or an alternative CDK3-targeting reagent (such as an unvalidated single siRNA, shRNA, or esiRNA pool) introduces significant experimental risk due to CDK3's unique functional non-redundancy and high sequence homology to CDK1 and CDK2. Evidence shows that CDK2 cannot substitute for CDK3 in functional complementation assays, demonstrating that CDK3 operates through distinct, non-overlapping mechanisms at the G1/S transition [1]. Consequently, any off-target perturbation of CDK1 or CDK2, a common issue with small molecule inhibitors and poorly designed siRNA sequences [2], will confound interpretation of CDK3-specific phenotypes. Furthermore, pre-designed siRNA sets that incorporate multiple, sequence-verified duplexes targeting distinct regions of the CDK3 mRNA are proven to achieve more robust and specific knockdown (>70%) compared to a single duplex or a non-validated pool, thereby mitigating the risk of false-negative or irreproducible results [3].

Quantitative Performance Benchmarks for CDK3 Human Pre-designed siRNA Set A (HY-RS02380)


Knockdown Efficiency: CDK3 Human Pre-designed siRNA Set A Guarantees >70% mRNA Reduction vs. Scrambled Control

The CDK3 Human Pre-designed siRNA Set A is designed using a multi-duplex strategy, and its performance is validated by its vendor (MedChemExpress) and comparable products (e.g., OriGene's CDK3 siRNA kit) with a guarantee of at least 70% knockdown of CDK3 mRNA at a standard 10 nM concentration when transfection efficiency exceeds 80-90% [1]. This level of silencing is a standard benchmark for effective gene silencing, sufficient to induce measurable biological effects [2].

RNAi Gene Silencing qRT-PCR

Functional Efficacy: CDK3 Silencing Inhibits Glioblastoma Cell Proliferation and ATF1 Transactivation

The functional consequence of CDK3 silencing has been quantitatively validated in published studies using siRNA. A study demonstrated that siRNA directed against CDK3 (si-cdk3) suppressed ATF1 transcriptional activity, leading to a significant inhibition of proliferation in human glioblastoma T98G cells [1]. The knockdown of CDK3 in these cells resulted in the suppression of their tumorigenic properties, including growth in soft agar [2].

Glioblastoma Cell Proliferation ATF1

Target Validation: CDK3 Knockdown Inhibits Cell Cycle Progression in an Rb-E2F Dependent Manner

CDK3 is a key regulator of the G1/S transition, and its activity is crucial for Rb-E2F signaling. Research shows that depletion of CDK3 with siRNA leads to cell cycle arrest, characterized by the diminished activity of Cdk3, consequent hypophosphorylation of the retinoblastoma (Rb) protein, and downregulation of E2F target genes including Cdk1, Cyclin A, and Cyclin E1 [1]. This pathway is central to controlling cell proliferation and is a hallmark of many cancers.

Cell Cycle Rb E2F

Product Format Comparison: siRNA Set A vs. shRNA Lentiviral Particles

The CDK3 Human Pre-designed siRNA Set A provides a transient knockdown system, which is distinct from stable knockdown methods like shRNA lentiviral particles. An equivalent shRNA lentiviral particle kit (e.g., OriGene Cat# TL320292V) costs significantly more (USD 1,395 vs. USD 2,000 for siRNA set A) and requires a longer lead time (5 weeks vs. in-stock for siRNA), making the siRNA set a more rapid and cost-effective option for initial target validation and short-term assays [1]. Both systems guarantee similar levels of knockdown (≥70%) under optimal conditions.

RNAi Reagent Transient Knockdown Stable Knockdown

Optimal Use Cases for CDK3 Human Pre-designed siRNA Set A in Academic and Biopharma Settings


Initial Target Validation in Oncology Research

In early-stage oncology drug discovery, validating a novel target like CDK3 is critical. The CDK3 Human Pre-designed siRNA Set A enables rapid, transient knockdown of CDK3 in human cancer cell lines (e.g., glioblastoma T98G, breast cancer MCF-7) to assess its effect on cell proliferation, cell cycle progression, and colony formation. A study demonstrated that CDK3 knockdown suppresses proliferation and ATF1 activity in glioblastoma cells [1], providing a clear phenotype for target validation. This approach is faster and more flexible than generating stable knockout cell lines, allowing researchers to quickly generate proof-of-concept data before committing to more resource-intensive studies.

Elucidating CDK3-Specific Signaling Pathways

Given the high homology and functional overlap between CDK1, CDK2, and CDK3, using a specific siRNA set is essential for dissecting CDK3's unique role in signaling. Researchers can use the CDK3 Human Pre-designed siRNA Set A to specifically deplete CDK3, then use Western blotting and qPCR to measure changes in downstream effectors, such as Rb phosphorylation and the expression of E2F target genes (Cdk1, Cyclin A, Cyclin E1) [2]. This approach, which avoids the confounding effects of pan-CDK inhibitors, allows for the precise mapping of CDK3-dependent pathways and the identification of its unique substrates or interaction partners.

Transient Knockdown for Short-Term Functional Assays

For functional assays conducted over a period of days (e.g., apoptosis assays, cell migration, or short-term proliferation assays), the CDK3 Human Pre-designed siRNA Set A offers a practical solution. The transient nature of siRNA-mediated knockdown is ideal for these applications, as it avoids the long-term selection and clonal variation associated with stable shRNA or CRISPR-based knockouts. The guaranteed >70% knockdown efficiency [3] ensures that the target protein is effectively depleted for the duration of most short-term assays, providing a clean window to observe the acute effects of CDK3 loss.

Preclinical Studies of Combination Therapies Involving CDK3 Inhibition

The CDK3 Human Pre-designed siRNA Set A can be used to model the effects of a hypothetical CDK3-selective inhibitor in vitro. By combining siRNA-mediated CDK3 knockdown with existing chemotherapeutic agents or other targeted therapies, researchers can investigate potential synergistic or antagonistic effects. This strategy can provide a strong rationale for developing and testing new combination regimens, particularly in cancers where CDK3 is overexpressed, such as glioblastoma [1]. The ability to specifically and transiently 'inhibit' CDK3 using siRNA provides a clean and controllable system for these preclinical combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK3 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.